

Desmethylfluvoxamine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Desmethylfluvoxamine*

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An In-depth Exploration of the Primary Metabolite of Fluvoxamine, Including its Chemical Identity, Synthesis, and Analytical Characterization.

Introduction

Desmethylfluvoxamine, a critical metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, plays a pivotal role in the pharmacokinetic and metabolic profiling of its parent drug. This technical guide provides a comprehensive overview of

Desmethylfluvoxamine, intended for researchers, scientists, and drug development professionals. The document will delve into its chemical identity, including its IUPAC name and CAS number, explore its metabolic pathway, and discuss relevant synthetic and analytical methodologies.

Chemical Identity and Properties

Desmethylfluvoxamine is recognized by several synonyms, including Fluvoxamine Acid and Fluvoxamine EP Impurity G.^{[1][2]} Its definitive chemical identifiers are crucial for accurate research and regulatory documentation.

Identifier	Value	Source
IUPAC Name	(5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentan-1-ol	[1][3]
CAS Number	192876-02-1	[1][2][3]
Molecular Formula	C ₁₄ H ₁₉ F ₃ N ₂ O ₂	[2]
Molecular Weight	304.31 g/mol	[2]

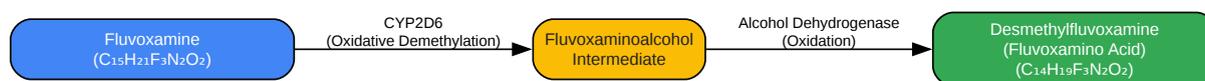
Metabolic Fate of Fluvoxamine

Fluvoxamine undergoes extensive metabolism in the liver, with **Desmethylfluvoxamine** being its major metabolite.[4][5] The biotransformation is a two-step process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[4] The initial step involves the oxidative demethylation of the methoxy group of fluvoxamine, leading to the formation of a fluvoxaminoalcohol intermediate.[4] Subsequently, this intermediate is oxidized by alcohol dehydrogenase to yield **Desmethylfluvoxamine** (fluvoxamine acid).[4]

Understanding this metabolic pathway is critical for several reasons:

- **Pharmacokinetic Variability:** Genetic polymorphisms in the CYP2D6 enzyme can lead to significant inter-individual differences in the rate of fluvoxamine metabolism, impacting both efficacy and potential for adverse effects.
- **Drug-Drug Interactions:** Co-administration of drugs that inhibit or induce CYP2D6 can alter the plasma concentrations of both fluvoxamine and **Desmethylfluvoxamine**.
- **Toxicological Assessment:** Characterizing the metabolic profile is a fundamental aspect of safety and toxicology studies during drug development.

Below is a diagram illustrating the metabolic conversion of fluvoxamine to **Desmethylfluvoxamine**.



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Caption: Metabolic pathway of Fluvoxamine to **Desmethylfluvoxamine**.

Synthesis and Characterization

While the direct synthesis of **Desmethylfluvoxamine** is not as extensively documented as that of its parent compound, its preparation can be inferred from the synthetic routes of fluvoxamine. The synthesis of fluvoxamine typically involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone with hydroxylamine, followed by reaction with 2-chloroethylamine.[6] A plausible synthetic route for **Desmethylfluvoxamine** would involve a similar pathway, utilizing a starting material with a protected hydroxyl group in the pentanone side chain, which is later deprotected.

A key precursor for the synthesis is 5-hydroxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone. This can be synthesized and then reacted with an O-(2-aminoethyl)hydroxylamine derivative.

Illustrative Synthetic Workflow:



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Caption: A conceptual synthetic workflow for **Desmethylfluvoxamine**.

Analytical Methodologies

The quantification of **Desmethylfluvoxamine**, often in conjunction with fluvoxamine, in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods.[7][8] These are typically coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

Key Considerations for Analytical Method Development:

- **Sample Preparation:** Due to the complexity of biological matrices such as plasma and urine, efficient sample preparation is crucial. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
- **Chromatographic Conditions:** Reverse-phase chromatography is commonly used. The choice of column, mobile phase composition, and gradient elution profile needs to be optimized to achieve good separation between **Desmethylfluvoxamine**, fluvoxamine, and any internal standards.
- **Detection:** Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for accurate quantification at low concentrations.[8]

Example Protocol: UHPLC-MS/MS Quantification of **Desmethylfluvoxamine** in Plasma

- **Sample Preparation:**
 - To 100 μ L of plasma, add an internal standard.
 - Precipitate proteins with 300 μ L of acetonitrile.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection.
- **UHPLC-MS/MS Analysis:**
 - **Column:** A C18 reversed-phase column.
 - **Mobile Phase:** A gradient of acetonitrile and water with 0.1% formic acid.

- Detection: Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) of specific precursor-product ion transitions for **Desmethylfluvoxamine** and the internal standard.

Conclusion

Desmethylfluvoxamine is a pharmacologically significant metabolite that is integral to understanding the clinical profile of fluvoxamine. Accurate identification through its IUPAC name and CAS number, coupled with a thorough understanding of its metabolic generation, is fundamental for researchers. The synthetic and analytical methodologies outlined in this guide provide a framework for the preparation and quantification of this key compound, facilitating further research in drug metabolism, pharmacokinetics, and toxicology.

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